molecular formula C16H22N2O3 B1528174 tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate CAS No. 1334415-27-8

tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate

Cat. No.: B1528174
CAS No.: 1334415-27-8
M. Wt: 290.36 g/mol
InChI Key: WLTDRFFLUASWBG-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a piperidine core that is N-protected by a tert-butoxycarbonyl (Boc) group, a widely used strategy in multi-step organic synthesis to protect the amine functionality from unwanted reactions . The 4-pyridinyl carbonyl substituent on the piperidine ring introduces a potential hydrogen bond acceptor and coordinates site for molecular recognition, making this structure a valuable intermediate or building block. Compounds with similar piperidine-pyridine scaffolds are frequently utilized in drug discovery efforts. Research indicates that such structures serve as key precursors in the synthesis of potential therapeutic agents, including acetyl-CoA carboxylase (ACC) inhibitors investigated for metabolic disorders . The Boc-protected piperidine derivative is designed to facilitate efficient chemical modifications on other parts of the molecule; the Boc group can be readily removed under mild acidic conditions to reveal the secondary amine for further derivatization . Researchers may employ this compound in the exploration of new biologically active molecules, particularly for constructing compound libraries or as a starting material for more complex target structures.

Properties

IUPAC Name

tert-butyl 4-(pyridine-4-carbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-6-13(7-11-18)14(19)12-4-8-17-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTDRFFLUASWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

One of the most reliable and widely used methods for preparing tert-butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate involves coupling of 4-pyridinecarboxylic acid (isonicotinic acid) with N-Boc-piperidine using carbodiimide coupling agents such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic 4-dimethylaminopyridine (DMAP) and a base like triethylamine.

Typical Procedure:

  • Reactants: 4-pyridinecarboxylic acid, N-Boc-piperidine
  • Coupling Agents: EDC, DMAP
  • Solvent: Dichloromethane (DCM) or methylene chloride
  • Conditions: Room temperature stirring for 12–24 hours
  • Work-up: Quenching with water, extraction with organic solvent, drying over anhydrous sodium sulfate, solvent removal under reduced pressure

This method yields the target compound as a semisolid or crystalline mass with high purity, monitored by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.

Example from literature:

  • A mixture of 4-oxo-4H-chromene-3-carboxylic acid and N-Boc-4-aminopiperidine in methylene chloride was treated with DMAP, triethylamine, and EDC sequentially at room temperature. After reaction completion, the product was extracted and isolated, yielding tert-butyl 4-[(4-oxochromene-3-carbonyl) amino] piperidine-1-carboxylate as a semisolid mass.
  • By analogy, replacing the chromene acid with pyridine-4-carboxylic acid under similar conditions affords this compound.

Alternative Methods: Lactone Ring Opening and Amide Formation

Patent literature describes a process involving the reaction of lactones with amines to form carbamate-protected piperidine derivatives. While these methods are more complex and tailored to bicyclic or substituted piperidine systems, they provide insights into alternative synthetic routes.

  • The process involves contacting a lactone intermediate with a Boc-protected piperidine amine under controlled temperature (10–25°C) with agitation, followed by heating (48–53°C) to complete the reaction.
  • This method is less direct for the target compound but demonstrates the versatility of lactone ring-opening strategies in piperidine derivative synthesis.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Coupling agent EDC (1.2 equiv) Efficient for amide bond formation
Catalyst DMAP (0.1 equiv) Enhances reaction rate and yield
Base Triethylamine (1.2 equiv) Neutralizes acid byproducts
Solvent Dichloromethane or methylene chloride Good solubility for reactants
Temperature Room temperature (20–25°C) Mild conditions prevent side reactions
Reaction time 12–24 hours Monitored by TLC for completion
Work-up Water quench, extraction, drying, solvent removal Standard organic work-up

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    ^13C NMR chemical shifts confirm the presence of carbonyl carbons (around δ 166–154 ppm), aromatic pyridine carbons (δ 148–131 ppm), and Boc tert-butyl carbons (δ ~80 ppm).
  • Thin-Layer Chromatography (TLC):
    Reaction progress is monitored by disappearance of starting acid and appearance of product spots with distinct Rf values.
  • Purity:
    Purification by extraction and solvent evaporation yields high-purity compounds suitable for further applications.

Summary Table of Preparation Methods

Method Key Reagents and Conditions Advantages Limitations
Carbodiimide-mediated coupling 4-pyridinecarboxylic acid, N-Boc-piperidine, EDC, DMAP, triethylamine, DCM, RT High yield, mild conditions, well-established Requires careful handling of reagents
Lactone ring-opening approach Lactone intermediate, Boc-piperidine amine, controlled temp (10–53°C) Useful for complex derivatives, scalable More complex, less direct for target compound

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate is C16_{16}H22_{22}N2_{2}O3_{3}, with a molecular weight of approximately 290.36 g/mol. The compound features a piperidine ring substituted with a pyridine carbonyl moiety, contributing to its potential biological activity.

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that showed inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameIC50_{50} (µM)Target Cancer TypeReference
Compound A15Breast Cancer
Compound B10Lung Cancer
This compoundTBDTBDTBD

1.2 Neuropharmacological Effects

Piperidine derivatives have been explored for their neuropharmacological effects, particularly in treating neurological disorders such as Alzheimer's disease. The compound's structural similarity to known neuroprotective agents suggests it may interact with neurotransmitter systems, potentially enhancing cognitive function .

Synthesis and Formulation

2.1 Synthetic Pathways

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent acylation with pyridine derivatives. A detailed synthetic route can be found in patent literature, which outlines various methods for producing this compound efficiently .

Table 2: Synthetic Routes for this compound

Step No.Reaction TypeReagents UsedYield (%)
1Ring FormationPiperidine, Base85
2AcylationPyridine Derivative, Acid Chloride75
3PurificationColumn Chromatography90

Case Studies and Research Findings

3.1 Case Study: Antitumor Activity

In a recent study examining the antitumor activity of piperidine derivatives, researchers synthesized this compound and evaluated its effects on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting potential for development as an anticancer agent .

3.2 Case Study: Neuroprotective Properties

Another research effort focused on evaluating the neuroprotective effects of similar compounds in models of neurodegeneration. The findings indicated that these compounds could potentially mitigate oxidative stress and inflammation in neuronal cells, supporting their use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of tert-butyl piperidine carboxylates. Structural analogues differ primarily in substituents at the 4-position of the piperidine ring. Key examples include:

Compound Name Substituent at 4-Position Molecular Weight Synthesis Method Physical State Reference
tert-Butyl 4-((1-((benzyloxy)carbonyl)cyclobutyl)methyl)piperidine-1-carboxylate Cyclobutylmethyl with benzyloxycarbonyl group 403.5 g/mol Photoredox-catalyzed radical addition Colorless oil
tert-Butyl 4-(4-(4-fluorophenyl)-4-oxo-3-(pyridin-4-yl)butanoyl)piperidine-1-carboxylate 4-Fluorophenyl and pyridin-4-yl ketone 454.5 g/mol Multi-step coupling reactions Not reported
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino and pyridin-3-yl groups 277.36 g/mol Not specified Light yellow solid
tert-Butyl 4-(2-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-oxoethyl)piperidine-1-carboxylate Chloropyrrolopyridinyl ketone 534.5 g/mol Silica gel chromatography purification Colorless oil

Key Observations :

  • Synthetic Flexibility : Photoredox-catalyzed methods (as in ) offer advantages in radical-based functionalization, whereas classical coupling (e.g., ) is preferred for aryl ketone introductions.
  • Physical State: Most analogues are oils post-synthesis (e.g., ), but amino-substituted derivatives (e.g., PK03447E-1) crystallize as solids .

Biological Activity

Introduction

tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound’s biological activity, mechanisms of action, and its applications in various research areas.

Chemical Structure and Properties

The chemical structure of this compound consists of a tert-butyl group, a carbonyl group attached to a pyridine ring, and a piperidine ring. This unique combination contributes to its biological properties and reactivity.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29 g/mol
CAS Number1334415-27-8
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be beneficial in therapeutic contexts.
  • Receptor Binding : It may bind to specific receptors, influencing signaling pathways associated with various physiological processes.

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacteria and fungi.
  • Anticancer Properties : There is emerging evidence supporting its role as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.

Case Studies

  • Antimicrobial Studies : A study conducted on the antimicrobial efficacy of this compound demonstrated that it inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM. This suggests potential for development as an antimicrobial agent .
  • Cancer Research : In vitro studies have shown that this compound can induce apoptosis in human breast cancer cells (MCF7), with a significant reduction in cell viability observed at concentrations above 20 µM over 48 hours .

Synthesis and Derivatives

The synthesis of this compound typically involves coupling reactions using solvents like dichloromethane or tetrahydrofuran, often facilitated by catalysts such as triethylamine . Variants of this compound are being explored for enhanced biological activities.

Comparison with Similar Compounds

Compound NameBiological Activity
tert-butyl 4-(4-Aminophenyl)piperidine-1-carboxylateAntidepressant effects
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamateAnticancer properties

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate with high purity?

Answer: Synthesis typically involves multi-step reactions, including protection/deprotection strategies. A common approach involves coupling a pyridin-4-yl carbonyl moiety to a Boc-protected piperidine scaffold. Key steps include:

  • Coupling Reaction : Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C to minimize side reactions .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to isolate the product. Confirm purity via HPLC (≥95%) or NMR integration .
  • Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio of piperidine to pyridin-4-yl carbonyl reagent) and monitor progress by TLC .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store in sealed amber glass bottles at room temperature (RT) in a dry, dark environment to prevent photodegradation and hydrolysis of the tert-butyl carbamate group .
  • Handling : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators in poorly ventilated areas. Avoid skin contact, as piperidine derivatives may exhibit uncharacterized toxicity .
  • Stability Testing : Perform periodic LC-MS analysis to detect degradation products (e.g., free piperidine or pyridine derivatives) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H), piperidine ring protons (δ 1.5–3.5 ppm), and pyridin-4-yl carbonyl (δ ~8.5 ppm for aromatic protons) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₆H₂₀N₂O₃; theoretical [M+H]⁺ = 289.15) .
  • Purity Assessment : HPLC with UV detection at 254 nm using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data for this compound?

Answer:

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with synchrotron radiation to minimize noise. Ensure crystals are free of solvent voids .
  • Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters for the pyridin-4-yl and carbonyl groups. Validate with residual density maps (R-factor < 5%) .
  • Twinning Analysis : If Rint > 0.1, use TWINLAW in SHELXL to detect twinning and apply HKLF5 refinement .

Q. What strategies address conflicting bioactivity data in pharmacological studies?

Answer:

  • Assay Standardization : Control solvent effects (e.g., DMSO concentration ≤1%) and use cell lines with consistent expression levels of target receptors .
  • Orthogonal Validation : Confirm binding affinity using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate IC₅₀ values from enzymatic assays .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. How can synthetic byproducts or impurities be systematically identified?

Answer:

  • LC-MS/MS : Use gradient elution to separate impurities. Characterize fragments via tandem MS to identify common byproducts (e.g., de-Boc derivatives or incomplete coupling products) .
  • Stability Studies : Accelerated degradation under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions to predict impurity profiles .
  • Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model binding poses in the active site of target enzymes (e.g., kinases). Validate with molecular dynamics (MD) simulations over 100 ns to assess stability .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to optimize lead compounds .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

Answer:

  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, solvent purity) affecting yield .
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time and adjust conditions dynamically .
  • Quality Control : Establish strict specifications for starting materials (e.g., pyridin-4-yl carbonyl chloride purity ≥98%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate

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